![molecular formula C20H19PS B14699317 Phosphorane, [(methylthio)methylene]triphenyl- CAS No. 23462-73-9](/img/structure/B14699317.png)
Phosphorane, [(methylthio)methylene]triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorane, [(methylthio)methylene]triphenyl- is an organophosphorus compound with the molecular formula C20H19PS. It is a derivative of phosphorane, where a [(methylthio)methylene] group is attached to the phosphorus atom. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphorane, [(methylthio)methylene]triphenyl- can be synthesized through the reaction of triphenylphosphine with methylthioformaldehyde. The reaction typically involves the use of a strong base such as butyllithium or potassium tert-butoxide to deprotonate the methylthioformaldehyde, followed by the addition of triphenylphosphine . The reaction conditions usually require an inert atmosphere and low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
While specific industrial production methods for Phosphorane, [(methylthio)methylene]triphenyl- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorane, [(methylthio)methylene]triphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The [(methylthio)methylene] group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphoranes depending on the reactants used.
Aplicaciones Científicas De Investigación
Phosphorane, [(methylthio)methylene]triphenyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Phosphorane, [(methylthio)methylene]triphenyl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The [(methylthio)methylene] group can participate in nucleophilic addition or substitution reactions, while the triphenylphosphine moiety can stabilize reaction intermediates. The compound’s reactivity is influenced by the electronic and steric effects of the attached groups .
Comparación Con Compuestos Similares
Similar Compounds
Methylenetriphenylphosphorane: A parent compound with a similar structure but without the [(methylthio)methylene] group.
Carbomethoxymethylenetriphenylphosphorane: Contains a carbomethoxy group instead of the [(methylthio)methylene] group.
(Chloromethylene)triphenylphosphorane: Contains a chloromethylene group.
Uniqueness
Phosphorane, [(methylthio)methylene]triphenyl- is unique due to the presence of the [(methylthio)methylene] group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications where the [(methylthio)methylene] group is required .
Propiedades
Número CAS |
23462-73-9 |
|---|---|
Fórmula molecular |
C20H19PS |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
methylsulfanylmethylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C20H19PS/c1-22-17-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 |
Clave InChI |
CSSYQLDNMDGEOX-UHFFFAOYSA-N |
SMILES canónico |
CSC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


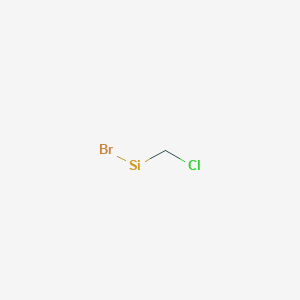
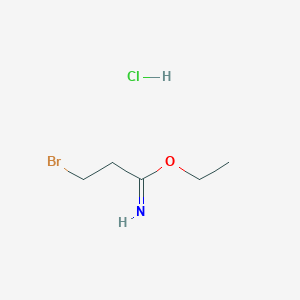

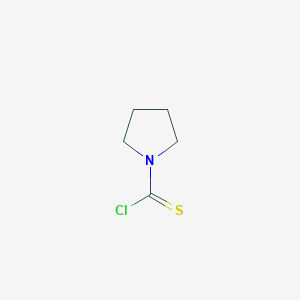
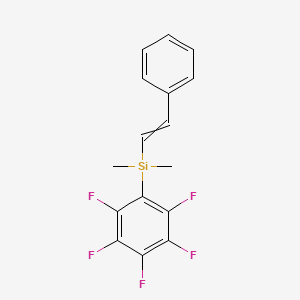

![1-[Diazo(phenyl)methyl]-4-methoxybenzene](/img/structure/B14699285.png)
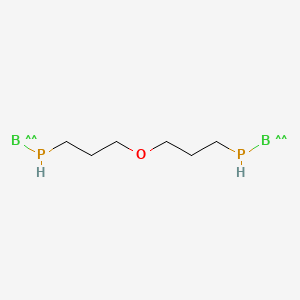
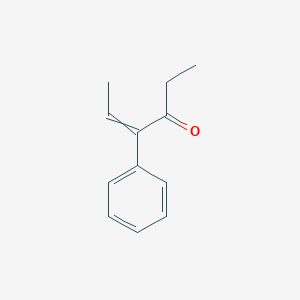

![1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14699294.png)
![Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl-](/img/structure/B14699296.png)
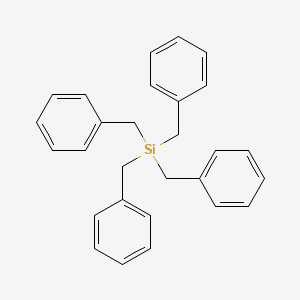
![Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B14699311.png)
